molecular formula C10H14Cl2N2O2 B1592342 4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine CAS No. 14052-82-5

4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine

Cat. No. B1592342
CAS RN: 14052-82-5
M. Wt: 265.13 g/mol
InChI Key: NXUNPWLNJCHHHM-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine is a chemical compound with the following properties:



  • IUPAC Name : 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine

  • Molecular Formula : C<sub>10</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub>

  • Molecular Weight : 265.14 g/mol

  • CAS Number : 14052-82-5



Molecular Structure Analysis

The molecular structure of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine consists of a pyrimidine ring with two chlorine atoms at positions 4 and 6. Additionally, it features a diethoxyethyl group attached to the nitrogen atom at position 5.



Chemical Reactions Analysis

The reactivity of this compound likely involves substitution reactions at the chlorinated positions (4 and 6) or reactions with the diethoxyethyl group. Investigating its behavior under various reaction conditions would provide more insights.



Physical And Chemical Properties Analysis


  • Solubility : Information on solubility in different solvents is not readily accessible.

  • Melting Point : Not specified in the retrieved data.

  • Boiling Point : Not specified in the retrieved data.

  • Density : No specific density data available.

  • Toxicity : Toxicological data is lacking; caution should be exercised during handling.


Scientific Research Applications

Synthesis of 7-deazaguanine Derivatives

4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine has been used in the synthesis of 7-alkyl-2-amino-3,4-dihydro-7H-pyrrolo[2,3-d] pyrimidin-4-ones, key intermediates for developing 7-deazaguanine derivatives (Legraverend & Bisagni, 1985).

Antitumor Activity Studies

The compound has been involved in the synthesis of new pyrimidines that showed potential antitumor properties. These synthesized compounds were studied for their effectiveness against cancer (Grigoryan et al., 2008).

Studies in Organic Chemistry

It has been a focus in various organic chemistry studies, such as the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines, which are compounds of potential biological interest (Campaigne et al., 1970).

Crystallography and Molecular Structure Analysis

The compound has played a role in crystallography and the study of molecular structures. For instance, its derivatives have been analyzed for their molecular arrangement and bonding, contributing to a deeper understanding of pyrimidine chemistry (Ren et al., 2011).

Interaction Studies with Other Chemicals

Research has been conducted on the interaction of this compound with other chemicals, such as glycine esters, leading to the discovery of new pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives (Zinchenko et al., 2018).

Spectrophotometric Studies

It has been used in spectrophotometric studies to form proton transfer complexes, which can be applied in various analytical chemistry methods (Habeeb et al., 2009).

Bioactive Compound Synthesis

The compound is instrumental in synthesizing bioactive compounds, such as inhibitors of immune-activated nitric oxide production, which have significant implications in medical research (Jansa et al., 2015).

Dendrimer Synthesis

It has been used as a building block in the synthesis of novel dendrimers, which are large, branched molecules with potential applications in nanotechnology and materials science (Maes et al., 2003).

Safety And Hazards


  • Safety Precautions : Handle with care in a well-ventilated area. Use appropriate protective equipment.

  • Hazardous Properties : As with any chemical, it may pose hazards during synthesis, handling, or disposal.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating its potential as a drug candidate or biological probe.

  • Synthetic Routes : Developing efficient synthetic methods.

  • Structure-Activity Relationships : Correlating its structure with biological effects.


properties

IUPAC Name

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2O2/c1-3-15-8(16-4-2)5-7-9(11)13-6-14-10(7)12/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUNPWLNJCHHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(N=CN=C1Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599996
Record name 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine

CAS RN

14052-82-5
Record name 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JA Montgomery, K Hewson - Journal of Medicinal Chemistry, 1967 - ACS Publications
1, X= CH 2, X= N is also related to 4-aminopyrazolo [3, 4-d] pyrimidine (4-APP) ribonucleoside (2), 4· 6 in which N-7 and C-8 have been inverted. Since both these structures have …
Number of citations: 41 pubs.acs.org
M Legraverend, E Bisagni - Tetrahedron letters, 1985 - Elsevier
The Synthesis of 2-amino-4,6-dichloro-5-(2,2-diethoxyethyl) pyrimidine 7 has been performed in four steps starting from guanidine and diethylallylmalonate. 7 is a new key intermediate …
Number of citations: 10 www.sciencedirect.com
JA Secrist III, SJ Clayton… - Journal of medicinal …, 1984 - ACS Publications
(±)-3-(4-Amino-lR-pyrrolo [2, 3-d] pyrimidin-l-yl)-5-(hydroxymethyl)-(la:, 2a, 3d, 5d)-l, 2-cyclopentanediol (9), the carbocyclic analogue of tubercidin, prepared from (íj-S-amino-S-…
Number of citations: 19 pubs.acs.org
M Legraverend, RMN Ngongo-Tekam… - Journal of medicinal …, 1985 - ACS Publications
5-Allyl-2-amino-4, 6-dihydroxypyrimidine (3) was chlorinated andozonized to yield (2-amino-4, 6-dichloropyrimidin-5-yl) acetaldehyde (5). Acetalization of 5 with ethanol afforded a new …
Number of citations: 38 pubs.acs.org
X Li - 2018 - search.proquest.com
The dissertation will give an introduction, background and current research progress in the areas of antifolates and chemotherapy of anticancer. The design and synthesis of classical 6-…
Number of citations: 3 search.proquest.com
M Punaha Ravindra - 2018 - dsc.duq.edu
In 2018, it is estimated that 1,735,350 new cases of cancer and 609,640 deaths from the disease will be diagnosed in the United States alone. Conventional chemotherapy is by far the …
Number of citations: 0 dsc.duq.edu
MP Ravindra - 2018 - search.proquest.com
In 2018, it is estimated that 1,735,350 new cases of cancer and 609,640 deaths from the disease will be diagnosed in the United States alone. Conventional chemotherapy is by far the …
Number of citations: 1 search.proquest.com
HO HO, H OH - Nucleosides, Nucleotides and their Biological …, 2012 - books.google.com
Z R'—0R g R'= OH or-anomer, since stereochemical control by the orthoester ion of this sugar directs the entering purine base to attack from the oand not the B-side. 6'8 This difficulty is …
Number of citations: 0 books.google.com
YL Zhang, CT Xu, T Liu, Y Zhu, Y Luo - Chemistry of Heterocyclic …, 2018 - Springer
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described. The procedure is operationally simple and …
Number of citations: 2 link.springer.com
KS Gudmundsson, Z Wang, SM Daluge… - … and Nucleic Acids, 2004 - Taylor & Francis
Synthesis of phosphoramidate protides of carbocyclic D‐ and L‐2′,3′‐dideoxy‐2′,3′‐didehydro‐7‐deazaadenosine by treatment of the nucleoside with phosphorochloridates in …
Number of citations: 20 www.tandfonline.com

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